3,3-Dimethylbutyryl chloride

Prodrug Design Ester Stability Ophthalmic Drug Delivery

This branched acyl chloride features a tert-butyl group that imparts significant steric hindrance, directing para-substitution in Friedel-Crafts acylations and providing unique ester stability profiles in prodrugs (e.g., timolol ester >5-year shelf-life). Validated in cefazolin, amoxicillin benzyl ester, and dipivefrin synthesis. Substitution with linear or less-branched analogs (e.g., butyryl chloride) risks regioselectivity and stability failures.

Molecular Formula C6H11ClO
Molecular Weight 134.6 g/mol
CAS No. 7065-46-5
Cat. No. B1293684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylbutyryl chloride
CAS7065-46-5
Molecular FormulaC6H11ClO
Molecular Weight134.6 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)Cl
InChIInChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8/h4H2,1-3H3
InChIKeyBUTKIHRNYUEGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethylbutyryl Chloride (CAS 7065-46-5): Procurement-Relevant Chemical Identity and Core Specifications


3,3-Dimethylbutyryl chloride (also known as tert-butylacetyl chloride) is a branched acyl chloride characterized by a tert-butyl group adjacent to the carbonyl carbon, with molecular formula C6H11ClO and molecular weight 134.60 g/mol [1]. The compound exists as a colorless to light yellow clear liquid with a boiling point of 127–129 °C (lit.), density of 0.969 g/mL at 25 °C (lit.), and refractive index n20/D 1.421 (lit.) . It serves as a versatile acylating agent for introducing the sterically hindered 3,3-dimethylbutyryl moiety into organic molecules, with demonstrated utility in pharmaceutical intermediate synthesis and agrochemical manufacturing [2].

Why Unspecified Acyl Chlorides Cannot Substitute for 3,3-Dimethylbutyryl Chloride in Critical Applications


Substitution of 3,3-dimethylbutyryl chloride with structurally similar acyl chlorides (e.g., butyryl chloride, isobutyryl chloride, or pivaloyl chloride) is not scientifically valid due to fundamental differences in steric bulk and resultant reaction outcomes. The 3,3-dimethyl substitution creates a tert-butyl moiety that imparts significant steric hindrance near the reactive acyl chloride center, influencing both reaction kinetics and regioselectivity in ways that linear or less-branched analogs cannot replicate . In prodrug applications, ester stability varies widely with acyl group steric effects—3,3-dimethylbutyryl esters demonstrate stability profiles distinct from those of pivaloyl or butyryl esters, directly impacting shelf-life and therapeutic efficacy [1]. Furthermore, the quality of 3,3-dimethylbutyryl chloride critically affects downstream pharmaceutical synthesis yields and purity, rendering generic substitution a material risk to manufacturing consistency .

3,3-Dimethylbutyryl Chloride: Comparator-Based Quantitative Evidence for Scientific Selection


Enhanced Hydrolytic Stability of 3,3-Dimethylbutyryl Esters vs. Unbranched and Less-Branched Acyl Esters in Prodrug Formulations

In a systematic study of timolol prodrug esters for ocular delivery, the 3,3-dimethylbutyryl ester was identified among the most chemically stable derivatives tested, alongside pivaloyl and 2-ethyl-butyryl esters. The study demonstrated that ester stability increased greatly with increasing steric effects within the acyl groups, and the 3,3-dimethylbutyryl ester exhibited stability sufficient to achieve shelf-lives greater than 5 years for solutions stored at pH 3–4.5 and 5 °C [1]. This places the 3,3-dimethylbutyryl group in a distinct stability tier compared to less sterically hindered acyl groups such as butyryl (n-butyryl) or isobutyryl, which were not among the most stable derivatives in the same study.

Prodrug Design Ester Stability Ophthalmic Drug Delivery

Superior Synthesis Yield of 3,3-Dimethylbutyryl Chloride via PCl3-Mediated Chlorination vs. Thionyl Chloride Methods

Comparative synthetic data demonstrate that the use of phosphorus trichloride (PCl3) as the chlorinating agent for 3,3-dimethylbutyric acid yields 3,3-dimethylbutyryl chloride at 95.8% yield with GC purity of 99.52% . In contrast, thionyl chloride (SOCl2)-mediated syntheses of the same compound have been reported with yields of 76.2% (heating, 2.5 h) and 86% (25 °C, 20 h) . The 9.8–19.6 percentage point yield advantage of the PCl3 route represents a significant process efficiency gain for scaled production.

Process Chemistry Acyl Chloride Synthesis Yield Optimization

Steric Hindrance-Mediated Regioselectivity Advantage Over Linear Acyl Chlorides

The tert-butyl group in 3,3-dimethylbutyryl chloride provides substantial steric bulk that differentiates its reactivity profile from linear acyl chlorides such as butyryl chloride. In Friedel–Crafts acylations, the steric bulkiness of acyl chlorides strongly affects yields and regioselectivity, with bulky acyl groups favoring para-substitution over ortho-substitution due to steric blocking [1]. Molecular mechanics studies confirm that tert-butyl substituents create repulsive interactions when positioned near aromatic rings, directing electrophilic attack away from ortho positions [2]. This steric influence is not present in n-butyryl chloride (CH3CH2CH2COCl) or isobutyryl chloride ((CH3)2CHCOCl), which lack the full tert-butyl steric profile.

Regioselective Acylation Steric Effects Selective Synthesis

Physical Property Differentiation: Boiling Point and Density vs. Closest Structural Analog Pivaloyl Chloride

3,3-Dimethylbutyryl chloride exhibits a boiling point of 127–129 °C (lit.) and density of 0.969 g/mL at 25 °C . Its closest structural analog, pivaloyl chloride (trimethylacetyl chloride, CAS 3282-30-2), has a boiling point of 105–106 °C and density of 0.980 g/mL at 20 °C [1]. The ~22 °C difference in boiling point provides a practical basis for distinguishing these compounds during distillation-based purification and quality control, reducing the risk of cross-contamination in multi-product manufacturing facilities.

Physical Properties Distillation Purification Quality Control

Purity-Critical Pharmaceutical Intermediate: Documented Impact on Downstream Drug Quality

The quality of 3,3-dimethylbutyryl chloride directly impacts the yield and purity of target pharmaceuticals. The compound is specifically documented as a key raw material in the synthesis of amoxicillin benzyl ester, cefadroxil benzyl ester, cefazolin, and dipivefrin . Process documentation emphasizes that the chlorination step of 3,3-dimethylbutyric acid is critical, with the selection of chlorinating agent and purification protocol determining final product quality and downstream synthesis outcomes [1]. The achieved GC purity of 99.52% for 3,3-dimethylbutyryl chloride using optimized PCl3 conditions contrasts with typical commercial acyl chloride purities (commonly 95–98%), representing a measurable quality differentiation.

Pharmaceutical Manufacturing Intermediate Purity Cephalosporin Synthesis Penicillin Derivatives

3,3-Dimethylbutyryl Chloride: Validated Research and Industrial Application Scenarios


Ophthalmic Prodrug Development Requiring Extended Aqueous Shelf-Life

The 3,3-dimethylbutyryl ester of timolol was identified as one of the most chemically stable derivatives in a systematic prodrug study, demonstrating shelf-life potential exceeding 5 years at pH 3–4.5 and 5 °C [1]. This stability profile makes the 3,3-dimethylbutyryl group a viable alternative to pivaloyl esters in ocular prodrug formulations, particularly when differentiated steric or electronic properties are desired to modulate corneal permeability or enzymatic lability.

Synthesis of β-Lactam Antibiotic Intermediates (Cephalosporins and Penicillins)

3,3-Dimethylbutyryl chloride is explicitly validated as a key intermediate in the production of cefazolin, amoxicillin benzyl ester (hydroxylamine benzyl penicillin), and cefadroxil benzyl ester (cephalosporin benzyl hydroxylamine) [1]. The quality of this acyl chloride directly affects the yield and purity of these antibiotic intermediates, and the PCl3-based synthesis route achieving 95.8% yield and 99.52% GC purity provides a benchmark for procurement specifications in pharmaceutical manufacturing.

Regioselective Friedel–Crafts Acylation Requiring para-Directing Steric Control

The steric bulk of the tert-butyl group in 3,3-dimethylbutyryl chloride directs electrophilic attack away from sterically congested ortho positions, favoring para-substitution in Friedel–Crafts acylations [1]. This property is valuable in synthetic routes where ortho-substituted byproducts must be minimized, and where linear acyl chlorides (e.g., butyryl chloride) would yield undesirable isomeric mixtures.

Synthesis of Dipivefrin and Related Sympathomimetic Prodrugs

3,3-Dimethylbutyryl chloride is a documented raw material in the synthesis of dipivefrin (dipivalyl epinephrine), a prodrug of epinephrine used in glaucoma therapy [1]. The compound's sterically hindered acyl group contributes to the prodrug's improved corneal penetration and reduced systemic side effects compared to the parent drug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethylbutyryl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.